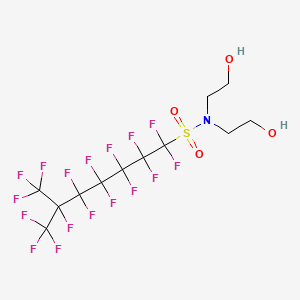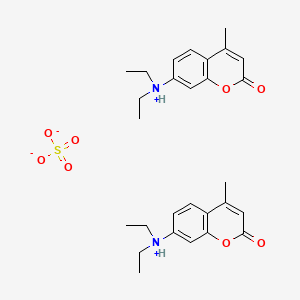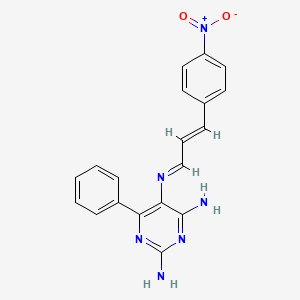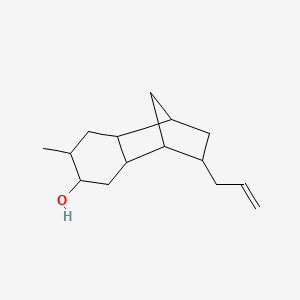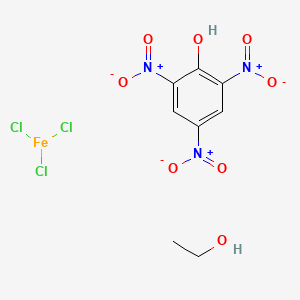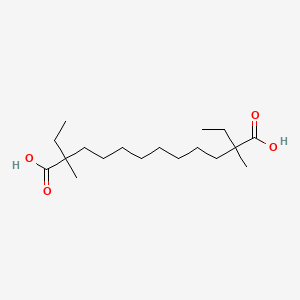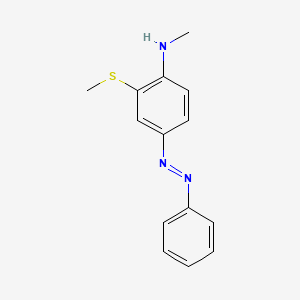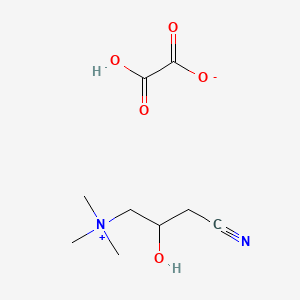
(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate is a chemical compound with the molecular formula C9H16N2O5 and a molecular weight of 232.23 g/mol . This compound is known for its unique structure, which includes a cyano group, a hydroxypropyl group, and a trimethylammonium group, all bonded to a hydrogen oxalate moiety .
Preparation Methods
The synthesis of (3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate typically involves the reaction of trimethylamine with a suitable precursor containing the cyano and hydroxypropyl groups. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Chemical Reactions Analysis
(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyano or hydroxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxypropyl group can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar compounds to (3-Cyano-2-hydroxypropyl)trimethylammonium hydrogen oxalate include:
(3-Cyano-2-hydroxypropyl)trimethylammonium chloride: Similar structure but with a chloride ion instead of hydrogen oxalate.
(3-Cyano-2-hydroxypropyl)trimethylammonium bromide: Similar structure but with a bromide ion.
(3-Cyano-2-hydroxypropyl)trimethylammonium sulfate: Similar structure but with a sulfate ion.
The uniqueness of this compound lies in its specific combination of functional groups and its hydrogen oxalate moiety, which can impart distinct chemical and physical properties .
Properties
CAS No. |
93963-50-9 |
|---|---|
Molecular Formula |
C9H16N2O5 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(3-cyano-2-hydroxypropyl)-trimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C7H15N2O.C2H2O4/c1-9(2,3)6-7(10)4-5-8;3-1(4)2(5)6/h7,10H,4,6H2,1-3H3;(H,3,4)(H,5,6)/q+1;/p-1 |
InChI Key |
TZZVPAIYNRLTPR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC(CC#N)O.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


